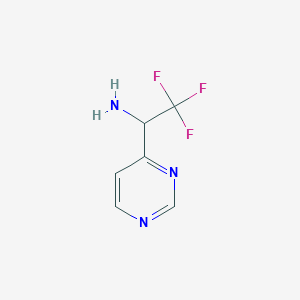
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with bromine and chlorine atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride typically involves a multi-step process:
Bromination and Chlorination: The starting material, benzene, undergoes bromination and chlorination to form 4-bromo-2-chlorobenzene.
Cyclopropanation: The 4-bromo-2-chlorobenzene reacts with cyclopropane boronic acid in the presence of a suitable catalyst to form 1-(4-bromo-2-chlorophenyl)cyclopropane.
Amination: The cyclopropane derivative is then subjected to amination to introduce the amine group, resulting in 1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or reduction to form secondary amines.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear or branched products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include derivatives with various functional groups replacing bromine or chlorine.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary amines or amides.
Applications De Recherche Scientifique
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring provides rigidity, enhancing binding affinity and specificity. The bromine and chlorine substituents influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-chlorophenyl)cyclopropan-1-amine hydrochloride
- 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride
- 1-(4-fluoro-2-chlorophenyl)cyclopropan-1-amine hydrochloride
Uniqueness
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution enhances its reactivity and provides distinct electronic and steric properties compared to similar compounds. These unique features make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H10BrCl2N |
|---|---|
Poids moléculaire |
282.99 g/mol |
Nom IUPAC |
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-6-1-2-7(8(11)5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H |
Clé InChI |
MJUKQHMDTDWCPR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=C(C=C(C=C2)Br)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


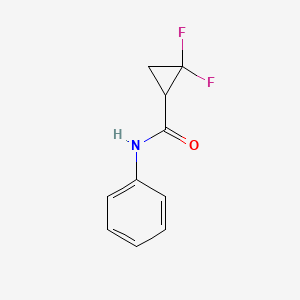
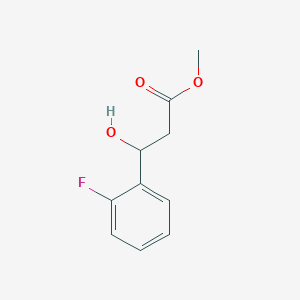
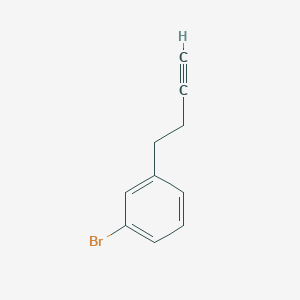
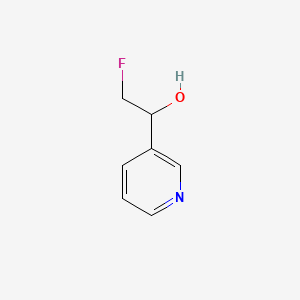
![3-amino-5-oxo-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13578658.png)

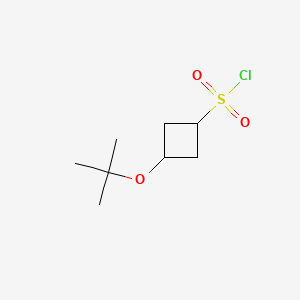
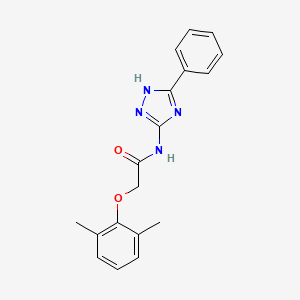
![1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone](/img/structure/B13578676.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B13578689.png)
